Discriminative Power in Clinical Diagnostics: Z-Val-Lys-Lys-Arg-MNA Reveals a 3.8-Fold Elevation in Urinary Cathepsin B Activity in Gynecologic Malignancy vs. Controls
In a clinical study comparing 57 patients with gynecologic malignancies to 60 disease-free controls, urinary cathepsin B-like activity was quantified using Z-Val-Lys-Lys-Arg-MNA (referred to as BZ-Val-Lys-Lys-Arg-MNA) as the substrate [1]. The mean enzyme activity in the malignant cohort was measured at 10.6 ± 9.8 U, which was significantly elevated (p < 0.0001) compared to the control cohort mean of 2.8 ± 3.3 U. This represents an approximately 3.8-fold increase in activity in the malignant group.
| Evidence Dimension | Clinical cohort urinary enzyme activity |
|---|---|
| Target Compound Data | Malignant group: 10.6 ± 9.8 U |
| Comparator Or Baseline | Control group (disease-free): 2.8 ± 3.3 U |
| Quantified Difference | 3.8-fold higher mean activity (p < 0.0001) |
| Conditions | Urine samples from 57 gynecologic malignancy patients and 60 controls. 1 U = release of 1 nmol AFC/min/mL from substrate. |
Why This Matters
This quantitative baseline provides a validated clinical comparator for procurement: assays using this specific substrate have established diagnostic utility with defined sensitivity (84.2%) and specificity (86.7%) at a 5 U cut-off, which cannot be assumed for other in-class fluorogenic substrates [1].
- [1] Mangan, C. E., Flickinger, G. L., Reed, D., Bergantz, W., Rubin, S. I., & Mikuta, J. J. (1984). Levels of urinary cathepsin B-like substance in patients with gynecologic malignancy. American Journal of Clinical Oncology, 7(5), 481-486. View Source
